molecular formula C14H24BrNO B024496 N-(2-Bromoallyl)-10-undecenamide CAS No. 102613-02-5

N-(2-Bromoallyl)-10-undecenamide

Cat. No.: B024496
CAS No.: 102613-02-5
M. Wt: 302.25 g/mol
InChI Key: XZYSEJAUTCAERO-UHFFFAOYSA-N
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Description

N-(2-Bromoallyl)-10-undecenamide is a brominated amide derivative of 10-undecenoic acid, characterized by a reactive 2-bromoallyl group attached to the amide nitrogen. Its molecular formula is C₁₄H₂₂BrNO (calculated molecular weight: 300.24 g/mol).

  • Palladium-catalyzed alkylation of diethyl acetamidomalonate with bromoalkenes.
  • Amidation of 10-undecenoyl chloride with 2-bromoallylamine under Schotten-Baumann conditions.

Key Properties: The bromoallyl group introduces steric bulk and electrophilic reactivity, making this compound a candidate for polymer cross-linking, pharmaceutical intermediates, or organometallic synthesis.

Properties

CAS No.

102613-02-5

Molecular Formula

C14H24BrNO

Molecular Weight

302.25 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)undec-10-enamide

InChI

InChI=1S/C14H24BrNO/c1-3-4-5-6-7-8-9-10-11-14(17)16-12-13(2)15/h3H,1-2,4-12H2,(H,16,17)

InChI Key

XZYSEJAUTCAERO-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NCC(=C)Br

Canonical SMILES

C=CCCCCCCCCC(=O)NCC(=C)Br

Synonyms

10-Undecenamide, N-(2-bromoallyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound C₁₄H₂₂BrNO 300.24 2-Bromoallyl High reactivity due to bromine; potential alkylation/cross-coupling agent
Undecylenamide MEA C₁₃H₂₅NO₂ 227.35 2-Hydroxyethyl Hydrophilic; antimicrobial, antistatic, and viscosity-modifying properties
N-Isobutyl-10-undecenamide C₁₅H₂₉NO 239.40 Isobutyl Lipophilic; surfactant applications
N-(4-Nitrophenyl)-10-undecenamide C₁₇H₂₄N₂O₃ 304.39 4-Nitrophenyl Electron-withdrawing nitro group; altered amide stability and UV activity
4-(10-Undecenoyl)morpholine C₁₅H₂₅NO₂ 267.37 Morpholine Polar due to morpholine ring; solubilizing agent in formulations
10-Undecenyl 2-bromoisobutyrate C₁₅H₂₅BrO₂ 325.26 2-Bromoisobutyrate Ester with bromine; radical polymerization initiator

Functional and Reactivity Differences

  • Bromoallyl vs. Hydroxyethyl (Undecylenamide MEA) :
    The bromoallyl group in the target compound enables electrophilic substitution (e.g., Suzuki coupling), whereas the hydroxyethyl group in MEA facilitates hydrogen bonding, enhancing solubility in aqueous cosmetics.

  • Bromoallyl vs. Isobutyl: The isobutyl group in N-Isobutyl-10-undecenamide increases lipophilicity, making it suitable for non-polar formulations, while the bromoallyl group prioritizes chemical reactivity.
  • Brominated Amide vs. Ester :
    10-Undecenyl 2-bromoisobutyrate (ester) undergoes radical-initiated polymerization, contrasting with the amide’s nucleophilic reactivity.

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